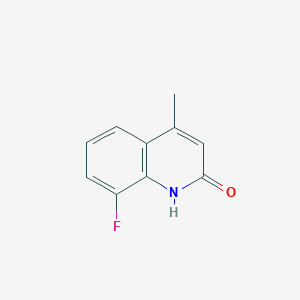
8-Fluoro-4-methyl-1H-quinolin-2-one
Descripción general
Descripción
8-Fluoro-4-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 5279-86-7 . It has a molecular weight of 177.18 and its IUPAC name is 8-fluoro-4-methyl-2-quinolinol .
Synthesis Analysis
There are various methods for the synthesis of quinolin-2(1H)-ones, one of which involves an unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides .Molecular Structure Analysis
The molecular formula of 8-Fluoro-4-methyl-1H-quinolin-2-one is C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) .Aplicaciones Científicas De Investigación
Anticancer Activity : 8-Fluoro-4-methyl-1H-quinolin-2-one derivatives have shown significant potential in anticancer activities. For example, a study by Wang et al. (2009) discusses the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, which are structurally related to 8-Fluoro-4-methyl-1H-quinolin-2-one. These compounds exhibited potent apoptotic induction and effective inhibition of cell growth and proliferation in breast cancer cell lines and xenograft tumors in mice (Wang et al., 2009).
Antimicrobial Properties : Another aspect of these compounds is their antimicrobial properties. A study by Faldu et al. (2014) demonstrates the synthesis and in vitro antimicrobial assay of quinoline derivatives, including fluorinated variants. These synthesized compounds were tested against various bacteria and fungi, showing promising results (Faldu et al., 2014).
Fluorescent Sensor Development : Quinoline derivatives are also utilized in the development of fluorescent sensors. For instance, Pradhan et al. (2015) synthesized an 8-aminoquinoline-based fluorescent sensor for zinc ion, which has potential applications in cell imaging studies. This demonstrates the versatility of quinoline derivatives in biochemical applications (Pradhan et al., 2015).
Antifungal Activity : Gershon et al. (1972) investigated the antifungal activity of 2-methyl-8-quinolinol and its substituted derivatives, including fluoro, chloro, and bromo variants. The study found significant fungitoxic properties in these compounds, which can be of great interest in the development of new antifungal agents (Gershon et al., 1972).
Cytotoxic Activities : In the field of medicinal chemistry, Hsu et al. (2001) explored the cytotoxic activities of α-methylidene-γ-butyrolactones bearing a quinolin-4(1H)-one moiety. These compounds demonstrated strong growth-inhibitory activities against leukemia cancer cells and certain solid tumors, highlighting the potential of quinoline derivatives in cancer therapy (Hsu et al., 2001).
Propiedades
IUPAC Name |
8-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVISKCXVJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-methyl-1H-quinolin-2-one | |
CAS RN |
5279-86-7 | |
| Record name | 8-Fluoro-4-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
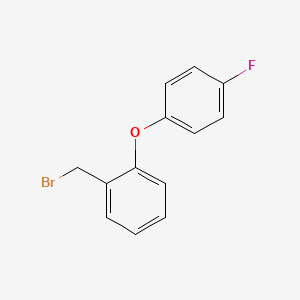
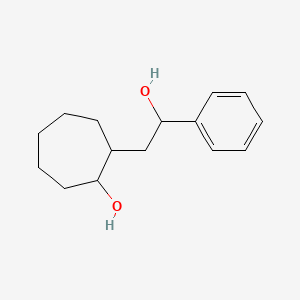
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)
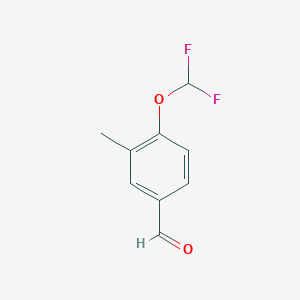
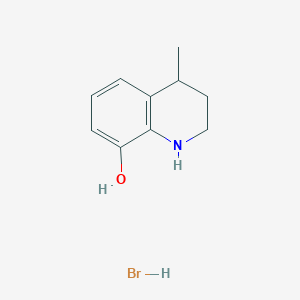
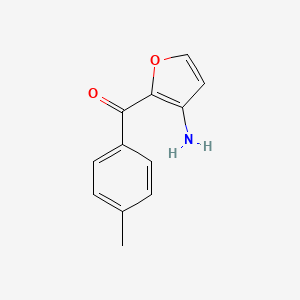
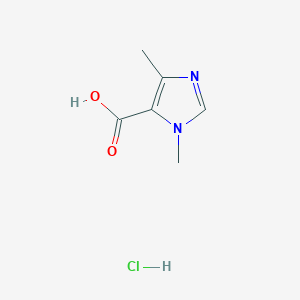
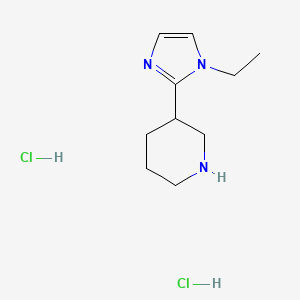
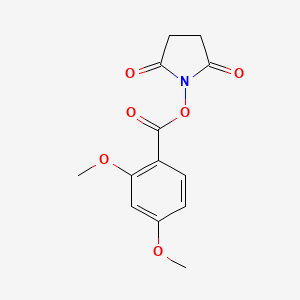
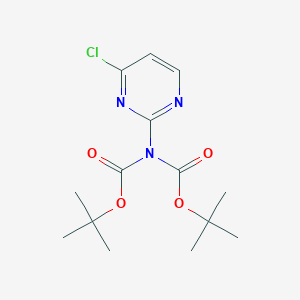
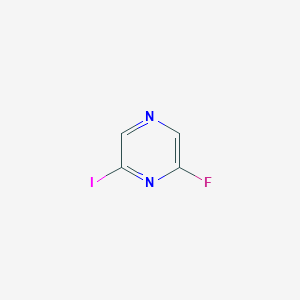
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)